molecular formula C12H25N3O5S B564420 Lys-met formate CAS No. 103404-63-3

Lys-met formate

Cat. No.: B564420
CAS No.: 103404-63-3
M. Wt: 323.408
InChI Key: HXZZLJUGWDVAGV-OZZZDHQUSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Lys-met formate can be synthesized through the reaction of lysine and methionine in the presence of formic acid. The reaction typically involves the following steps:

  • Dissolution of lysine and methionine in an appropriate solvent, such as water or ethanol.
  • Addition of formic acid to the solution to facilitate the formation of the formate salt.
  • Stirring the mixture at a controlled temperature, usually around room temperature, for a specific period to ensure complete reaction.
  • Isolation of the product by filtration or crystallization, followed by drying to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated systems to ensure high yield and purity. The process may include:

  • Large-scale dissolution of lysine and methionine in industrial-grade solvents.
  • Controlled addition of formic acid using automated dosing systems.
  • Continuous stirring and monitoring of reaction parameters such as temperature, pH, and concentration.
  • Use of filtration and crystallization equipment to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Lys-met formate undergoes various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: The formate group can be reduced to formaldehyde under specific conditions.

    Substitution: The amino groups in lysine and methionine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Reducing agents such as sodium borohydride can be employed.

    Substitution: Various nucleophiles, including amines and thiols, can react with the amino groups in the presence of suitable catalysts.

Major Products Formed

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Formaldehyde.

    Substitution: Substituted lysine and methionine derivatives.

Scientific Research Applications

Lys-met formate has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound in studies of peptide synthesis and reactions.

    Biology: Employed in studies of protein structure and function, as well as enzyme-substrate interactions.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of specialized biochemical reagents and as an additive in various industrial processes.

Mechanism of Action

The mechanism by which Lys-met formate exerts its effects involves interactions with specific molecular targets and pathways. For example:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.

    Signal Transduction: this compound may modulate signal transduction pathways by interacting with receptors or other signaling molecules.

    Protein Modification: The compound can participate in post-translational modifications of proteins, influencing their structure and function.

Comparison with Similar Compounds

Lys-met formate can be compared with other similar compounds, such as:

    Lysine-Acetate Salt: Similar in structure but with acetate instead of formate, leading to different chemical properties and reactivity.

    Methionine-Succinate Salt: Contains succinate instead of formate, resulting in distinct biological and chemical behavior.

    Lysine-Glutamate Salt: Features glutamate in place of formate, affecting its interactions and applications.

Uniqueness

This compound is unique due to its specific combination of lysine, methionine, and formic acid, which imparts distinct chemical and biological properties. Its ability to participate in various reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

103404-63-3

Molecular Formula

C12H25N3O5S

Molecular Weight

323.408

IUPAC Name

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylsulfanylbutanoic acid;formic acid

InChI

InChI=1S/C11H23N3O3S.CH2O2/c1-18-7-5-9(11(16)17)14-10(15)8(13)4-2-3-6-12;2-1-3/h8-9H,2-7,12-13H2,1H3,(H,14,15)(H,16,17);1H,(H,2,3)/t8-,9-;/m0./s1

InChI Key

HXZZLJUGWDVAGV-OZZZDHQUSA-N

SMILES

CSCCC(C(=O)O)NC(=O)C(CCCCN)N.C(=O)O

Origin of Product

United States

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